molecular formula C8H7FO3 B1304786 2-Fluoro-4-methoxybenzoic acid CAS No. 394-42-3

2-Fluoro-4-methoxybenzoic acid

Cat. No. B1304786
CAS RN: 394-42-3
M. Wt: 170.14 g/mol
InChI Key: UPWMPIKNUXTWFP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzoic acid is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss 2-Fluoro-4-methoxybenzoic acid, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is well-documented. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a compound designed for hypoxia imaging in PET scans, involves the use of 4-[18F]fluorobenzoic acid and dicyclohexyl carbodiimide as a coupling agent, yielding high radiochemical purity and specific activity . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of steps including protection, diazotization, iodosubstitution, and deprotection, results in a high-purity product suitable for commercial scale production . These methods highlight the versatility and reactivity of fluorinated benzoic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex and is often determined using various spectroscopic techniques. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives reveals intermolecular interactions that contribute to the formation of a supramolecular network . This suggests that 2-Fluoro-4-methoxybenzoic acid may also exhibit interesting structural features that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

Fluorinated compounds are known to undergo a variety of chemical reactions. The Fries rearrangement of 2-fluorophenyl acetate, for example, leads to the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride . This demonstrates the reactivity of the fluoro and methoxy groups on the benzene ring, which is relevant to understanding the chemical behavior of 2-Fluoro-4-methoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents on the benzene ring. The stability of these compounds in various conditions, such as in plasma or saline, is an important aspect of their characterization. For instance, the synthesized [18F]1 compound was found to be stable in plasma and saline but underwent rapid metabolism in liver fractions . This information is crucial for predicting the behavior of 2-Fluoro-4-methoxybenzoic acid in biological systems and its potential applications.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of 2-Fluoro-4-methoxybenzoic acid is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules. For example, the Fries rearrangement of 2-fluorophenyl acetate, a related compound, facilitates the production of key fluoro building blocks such as 3-fluoro-4-methoxybenzoyl chloride, which has significant utility in the development of fluorinated compounds for various industrial and pharmaceutical applications (S. Yerande et al., 2014). This process underscores the importance of fluoro-methoxy compounds in the scalable synthesis of valuable chemical entities.

Materials Science and Liquid Crystals

In materials science, especially in the study of liquid crystals, derivatives of 2-Fluoro-4-methoxybenzoic acid have been investigated for their unique optical properties. Fluorinated liquid crystals exhibit distinct absorption behaviors and spectral shifts in the ultraviolet region, with implications for the design of optical devices and materials capable of responding to light stimuli. The role of fluorinated compounds in modifying the electronic structures and phase stability of liquid crystals has been a subject of comparative studies, highlighting the importance of substituents in determining molecular properties (P. L. Praveen & D. Ojha, 2014).

Biochemical Research

Furthermore, the biochemical research applications of compounds related to 2-Fluoro-4-methoxybenzoic acid extend to the exploration of biodegradation pathways and the development of new antimicrobial agents. For instance, the study of fluorobenzoate biodegradation by specific bacterial strains offers insights into the environmental fate of fluorinated pollutants and the potential for bioremediation strategies to mitigate their impact (F. Boersma et al., 2004). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives containing the 2-fluoro-4-methoxy moiety has shown promising antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (B. Chandrakantha et al., 2010).

Safety And Hazards

2-Fluoro-4-methoxybenzoic Acid is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMPIKNUXTWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379090
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybenzoic acid

CAS RN

394-42-3
Record name 2-Fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Into a warm (55° C.) mixture of Ag2O (13.5 g, 58.4 mmol), NaOH (19.5 g, 487 mmol) and water (200 mL) was added 2-fluoro-4-methoxybenzaldehyde (15 g, 97.4 mmol). The mixture was stirred for 1 h, filtered off and the precipitated solids were washed with hot water (10 mL). The filtrate was added slowly into cold (0° C.) HCl (5N) with vigorous stirring. The precipitated solid was filtered, washed with water and dried to give a white solid (13.6 g, 82% yield, m.p. 194-196° C.); MS m/e 169 (M−H)+.
[Compound]
Name
Ag2O
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

23.30 g of sodium hydroxide was dissolved in 118 mL of water and was ice-cooled, to which 9.23 mL of bromine was added dropwise over 20 minutes and then a solution of 9.80 g of 1-(2-fluoro-4-methoxyphenyl)-1-ethanone in 88 mL of 1,4-dioxane was added dropwise over one hour at −10° C. The resultant reaction mixture was cooled to room temperature, to which water was added, and then an aqueous phase was separated therefrom. A solution of 7.23 g of sodium thiosulfate in 100 mL of water was added to the aqueous phase, and then 12M hydrochloric acid was further added until the pH value of this aqueous phase reached 2. The resultant precipitate was filtered therefrom and washed with water to yield 8.20 g of 2-fluoro-4-methoxybenzoic acid as white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Fluoro-4-methoxybenzoic acid was synthesized by KMnO4 oxidation of 2-fluoro-4-methoxyacetophenone (Clarke, H. T.; Taylor, E. R., Org. Synth. Coll. Vol II, 135-136).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
B Chandrakantha, P Shetty, V Nambiyar… - European Journal of …, 2010 - Elsevier
… 2-Fluoro-4-methoxybenzoic acid was converted into ethyl 2-fluoro-4-methoxybenzoate 2, by the esterification reaction using known procedure [12]. Further this ester was converted into …
Number of citations: 194 www.sciencedirect.com
EL Bennett, C Niemann - Journal of the American Chemical …, 1950 - ACS Publications
85% —> diethyl-acetamido-a-(2-fluoro-4-methoxybenzyl)-malonate N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine. The latter compound was deacetylated to give 63% of 2-fluoro-4-…
Number of citations: 11 pubs.acs.org
RA Alla, G Hegde, AM Isloor, B Chandrakantha… - 2010 - idr.l1.nitk.ac.in
… To a mixture of 2-fluoro-4-methoxybenzoic acid (10 g, 0.0587 mol) in ethanol (100 ml) was added conc. sulphuric acid (1 ml) and refluxed for 5 h. The reaction mixture was concentrated, …
Number of citations: 5 idr.l1.nitk.ac.in
B Chandrakantha, AM Isloor, R Philip… - Bulletin of Materials …, 2011 - Springer
… 2.1a Preparation of ethyl 2-fluoro-4-methoxybenzoate (2): To a mixture of 2-fluoro-4-methoxybenzoic acid (1, 10 g, 0⋅0587 mol) in ethanol (100 ml) conc. sulphuric acid (1 ml) was …
Number of citations: 17 link.springer.com
A Ghinet, IM Moise, B Rigo, G Homerin, A Farce… - Bioorganic & Medicinal …, 2016 - Elsevier
… The general procedure was used with 2-fluoro-4-methoxybenzoic acid 22 (2.0 g, 11.75 mmol), thionyl chloride (1.29 mL, 17.68 mmol) and dichloromethane (10 mL). …
Number of citations: 31 www.sciencedirect.com
RA Alaa, G Hegde, AM Isloor… - Soft …, 2013 - eprints.go4mailburst.com
… To a mixture of 2-fluoro-4-methoxybenzoic acid (10 g, 0.0587 mol) in ethanol (100 ml) was added conc. sulphuric acid (1 ml) and refluxed for 5 h. The reaction mixture was concentrated, …
Number of citations: 5 eprints.go4mailburst.com
J Stadlwieser, P Barbier, S Taylor - Helvetica chimica acta, 1998 - Wiley Online Library
… The known starting material 2, which could only be obtained in low yield (> 20 %) following the procedure in [8] [9], was more conveniently prepared from 2-fluoro-4methoxybenzoic acid …
Number of citations: 11 onlinelibrary.wiley.com
D Thimm, M Funke, A Meyer… - Journal of Medicinal …, 2013 - ACS Publications
… The compound was synthesized using 2-fluoro-4-methoxybenzoic acid (204 mg, 1.2 mmol) and ethyl 8-amino-6-chloro-4-oxo-4H-chromene-2-carboxylate (71; 241 mg, 0.9 mmol). The …
Number of citations: 43 pubs.acs.org
M Saleem, M Hanif, M Rafiq, M Hassan, T Tahir - Journal of Fluorescence, 2023 - Springer
… 2-Fluoro-4-methoxybenzoic acid, 1-isothiocyanato-2-methoxybenzene, 1-isocyanato-2-methoxybenzene, hydrazine hydrate (80%), magnesium carbonate, KOH, sodium hydrogen …
Number of citations: 2 link.springer.com
M Lelyukh, I Demchuk, S Harkov, T Chaban, I Drapak… - biointerfaceresearch.com
… Following the sequential transformation of 2-fluoro-4methoxybenzoic acid via esterification and hydrazinolysis reactions the appropriate hydrazide 47 was synthesized by …
Number of citations: 2 biointerfaceresearch.com

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